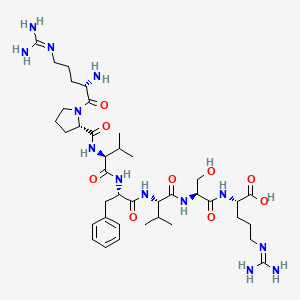
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-phenylalanyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-phenylalanyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acids and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-phenylalanyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency, essential for research and potential therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-phenylalanyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, altering the peptide’s properties.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups, affecting the peptide’s structure and function.
Substitution: Amino acid residues can be substituted with other functional groups to create peptide analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. These products can include oxidized, reduced, or substituted peptide analogs with altered biological activity.
Applications De Recherche Scientifique
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-phenylalanyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and interactions with proteins and enzymes.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-phenylalanyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan .
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine .
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-phenylalanyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine stands out due to its specific sequence and the presence of multiple diaminomethylidene groups. These features confer unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
377755-89-0 |
|---|---|
Formule moléculaire |
C39H65N13O9 |
Poids moléculaire |
860.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C39H65N13O9/c1-21(2)29(35(58)49-27(20-53)32(55)47-25(37(60)61)14-9-17-46-39(43)44)50-31(54)26(19-23-11-6-5-7-12-23)48-34(57)30(22(3)4)51-33(56)28-15-10-18-52(28)36(59)24(40)13-8-16-45-38(41)42/h5-7,11-12,21-22,24-30,53H,8-10,13-20,40H2,1-4H3,(H,47,55)(H,48,57)(H,49,58)(H,50,54)(H,51,56)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
HCJKISNUADYZTB-FLMSMKGQSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)
![9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)](/img/structure/B14258840.png)
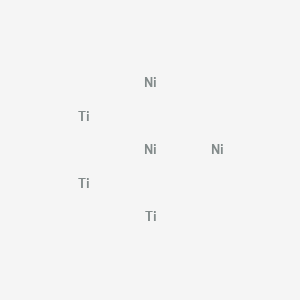
![2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14258848.png)
![2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole](/img/structure/B14258854.png)
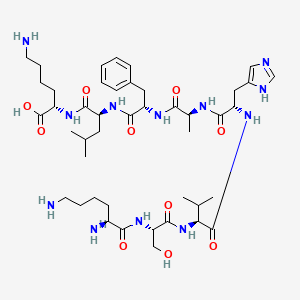
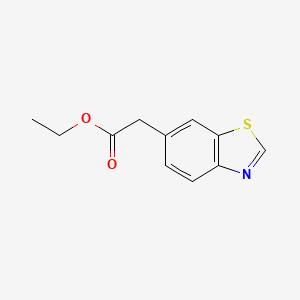
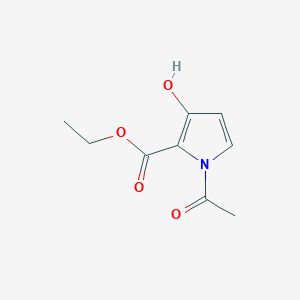
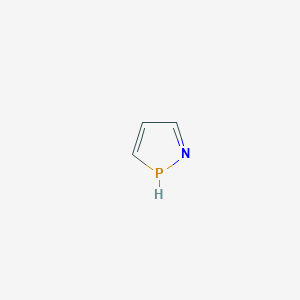
![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
![Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-](/img/structure/B14258915.png)
![N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide](/img/structure/B14258916.png)

![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)
